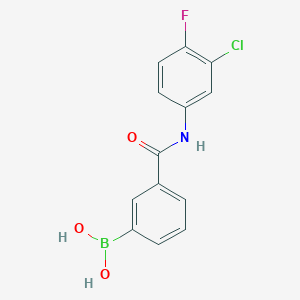

N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide

Description

Properties

IUPAC Name |

[3-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BClFNO3/c15-11-7-10(4-5-12(11)16)17-13(18)8-2-1-3-9(6-8)14(19)20/h1-7,19-20H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMFAQCLGXKQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674410 | |

| Record name | {3-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-04-3 | |

| Record name | {3-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, bearing the CAS Number 1072946-04-3 , is a specialized synthetic compound that has garnered significant interest in the field of medicinal chemistry.[1] Its unique molecular architecture, which combines a halogenated aniline moiety with a boronic acid-functionalized benzamide, positions it as a versatile building block in organic synthesis and a promising scaffold for the development of targeted therapeutics. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a particular focus on its role as a potential kinase inhibitor and a valuable reagent in cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is essential for its effective application in research and development. While extensive experimental data for this specific molecule is not widely published, a combination of data from structurally related compounds and computational predictions provides a robust profile.

| Property | Value | Source |

| CAS Number | 1072946-04-3 | [1] |

| Molecular Formula | C₁₃H₁₀BClFNO₃ | Predicted |

| Molecular Weight | 293.49 g/mol | Predicted |

| Appearance | White to off-white solid | Predicted |

| Solubility | The boronic acid moiety is expected to enhance aqueous solubility compared to non-boronated analogs through hydrogen bonding.[1] | Predicted[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| LogP | Not available | - |

Synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

The synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is typically achieved through an amide coupling reaction between 3-boronobenzoic acid and 3-chloro-4-fluoroaniline. This transformation can be facilitated by a variety of modern coupling reagents. Below is a detailed, field-proven protocol for this synthesis.

Experimental Protocol: Amide Coupling

Objective: To synthesize N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Materials:

-

3-Boronobenzoic acid

-

3-Chloro-4-fluoroaniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-boronobenzoic acid (1.0 equivalent) in anhydrous DCM.

-

Activation: To the stirred solution, add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active ester.

-

Amine Addition: In a separate flask, dissolve 3-chloro-4-fluoroaniline (1.1 equivalents) and DIPEA (1.5 equivalents) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide as a solid.

-

Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

An In-Depth Technical Guide to N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a synthetically valuable benzamide derivative distinguished by its dual functionalities: a halogenated phenyl ring and a boronic acid moiety. This unique chemical architecture positions it as a critical building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions for the construction of complex biaryl structures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its current and potential applications in drug discovery, with a particular focus on its role as a kinase inhibitor.

Introduction

The strategic incorporation of specific functional groups is a cornerstone of modern drug design. Halogen atoms, such as chlorine and fluorine, are known to modulate the pharmacokinetic and pharmacodynamic properties of molecules, including metabolic stability and binding affinity.[1][2] Similarly, the boronic acid group has emerged as a versatile pharmacophore, capable of forming reversible covalent bonds with enzymatic targets, a feature that has been successfully exploited in several FDA-approved drugs.[3]

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, CAS Number 1072946-04-3, embodies the convergence of these key structural motifs.[4] Its utility as a synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of novel therapeutic agents.[5] Beyond its role as a building block, this compound has demonstrated significant biological activity, most notably as a potent and selective inhibitor of MAP kinase-interacting kinase 2 (MNK2), highlighting its potential in the development of targeted therapies for oncology and inflammatory diseases.

Chemical Structure and Physicochemical Properties

The chemical identity of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is defined by its molecular formula, C₁₃H₁₀BClFNO₃, and a molecular weight of approximately 293.5 g/mol .[4] The structure features a central benzamide core, with a 3-boronobenzoyl group attached to a 3-chloro-4-fluoroaniline moiety.

Table 1: Physicochemical Properties of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

| Property | Value | Source |

| CAS Number | 1072946-04-3 | [4] |

| Molecular Formula | C₁₃H₁₀BClFNO₃ | [4] |

| Molecular Weight | 293.49 g/mol | [4] |

| Appearance | Predicted: Off-white to pale yellow solid | Inferred from related compounds |

| Melting Point | Not available. The related starting material, 3-Chloro-4-fluorophenylboronic acid, has a melting point of 242-247 °C.[6] | N/A |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. | General chemical knowledge |

Diagram 1: Chemical Structure of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

Caption: Chemical structure of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Synthesis and Characterization

The synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is typically achieved through an amide coupling reaction between 3-chloro-4-fluoroaniline and 3-carboxy-phenylboronic acid. To facilitate this reaction, the carboxylic acid is often activated. A common and efficient method involves the in-situ formation of an acyl chloride followed by reaction with the aniline.

Diagram 2: Synthetic Workflow for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

Caption: General synthetic workflow for the preparation of the target compound.

Experimental Protocol: Synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

This protocol is based on established amide bond formation methodologies.[7]

-

Reaction Setup: To a solution of 3-carboxyphenylboronic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Acyl Chloride Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the acyl chloride formation can be monitored by the cessation of gas evolution.

-

Amine Addition: In a separate flask, dissolve 3-chloro-4-fluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.

-

Amide Coupling: Cool the aniline solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, as well as a singlet for the amide proton (N-H) and broad signals for the hydroxyl protons of the boronic acid group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the amide, the carbon atom bearing the boron group, and the various aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the O-H stretch of the boronic acid (a broad band around 3200-3500 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the accurate mass of the molecular ion. The fragmentation pattern can provide further structural information.[7]

Mechanism of Action and Biological Activity

The biological activity of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is primarily attributed to its ability to act as a kinase inhibitor. The boronic acid moiety is key to its mechanism of action, forming a reversible covalent bond with a serine residue in the active site of the target kinase. This interaction can lead to potent and selective inhibition.

Inhibition of MNK1 and MNK2

MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2) are key regulators of protein synthesis and are implicated in the pathogenesis of various cancers and inflammatory conditions. They phosphorylate the eukaryotic initiation factor 4E (eIF4E), a critical step in cap-dependent translation of oncogenic proteins.[8][9]

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide has been identified as a highly potent and selective inhibitor of MNK2, with a reported IC₅₀ value of 1 nM. It displays significantly lower activity against MNK1 (IC₅₀ > 1000 nM), indicating a high degree of selectivity.[10] This selectivity is advantageous for the development of targeted therapies with potentially reduced off-target effects.

Diagram 3: Simplified Signaling Pathway of MNK Inhibition

Caption: Inhibition of the MNK2 signaling pathway by the title compound.

Applications in Drug Discovery and Research

The unique structural features and biological activity of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide make it a valuable tool in several areas of drug discovery and chemical biology research.

-

Oncology: Given its potent inhibition of MNK2, a kinase implicated in various cancers, this compound serves as a lead structure for the development of novel anti-cancer agents. Its ability to suppress the translation of oncogenic proteins makes it a promising candidate for targeted cancer therapy.

-

Inflammatory Diseases: The MNK signaling pathway is also involved in inflammatory processes. Therefore, inhibitors like N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide have the potential to be developed into therapeutics for inflammatory conditions.

-

Chemical Probe: Its high potency and selectivity for MNK2 make it an excellent chemical probe for elucidating the biological functions of this kinase in various cellular processes.

-

Synthetic Chemistry: As a bifunctional molecule, it is a versatile building block for the synthesis of more complex molecules through Suzuki-Miyaura and other cross-coupling reactions, enabling the construction of diverse chemical libraries for drug screening.

Conclusion

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a molecule of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its well-defined chemical structure, accessible synthesis, and potent biological activity as a selective MNK2 inhibitor underscore its importance as both a valuable synthetic intermediate and a promising lead compound for therapeutic development. Further research into its mechanism of action and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

- 1. 3-CHLOROBENZAMIDE(618-48-4) 1H NMR [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 196804-62-3 CAS MSDS (N-(3-chloro-4-methylphenyl)-3-fluorobenzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide | 1072946-04-3 | Benchchem [benchchem.com]

- 6. 3-Chloro-4-fluorophenylboronic acid = 95 144432-85-9 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide | C14H12ClF2NO2S | CID 2805068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

Abstract: This technical guide provides a comprehensive overview of the synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, a key building block in medicinal chemistry and drug discovery. The document details the strategic importance of this molecule, explores viable synthetic routes with in-depth mechanistic discussions, and presents a validated, step-by-step experimental protocol. Furthermore, it covers crucial aspects of purification, characterization, and safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile compound in their synthetic endeavors.

Introduction: The Strategic Importance of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, with the CAS Number 1072946-04-3, is a specialized benzamide derivative that has garnered significant interest in the field of medicinal chemistry. Its molecular structure is characterized by a benzamide core, a halogenated aniline moiety (3-chloro-4-fluoroaniline), and a boronic acid functional group. This unique combination of features makes it a highly valuable building block for the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.

The boronic acid group is a cornerstone for Suzuki-Miyaura cross-coupling reactions, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds. This reaction is instrumental in constructing biaryl and conjugated systems, which are common motifs in many biologically active compounds. The presence of the 3-chloro-4-fluorophenyl group is also of strategic importance, as the inclusion of halogen atoms can significantly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.

Boron-containing compounds, in general, have emerged as a significant area of research in medicinal chemistry. The unique electronic properties of boron, particularly its ability to act as a Lewis acid, allow for the formation of reversible covalent bonds with biological targets, a feature that has been successfully exploited in the design of enzyme inhibitors.

This guide will provide a detailed exploration of the synthesis of this important molecule, offering practical insights and a robust experimental framework for its preparation.

Retrosynthetic Analysis and Key Synthetic Strategies

The most logical and widely employed strategy for the synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide involves the formation of an amide bond between 3-boronobenzoic acid and 3-chloro-4-fluoroaniline. This approach is favored due to the commercial availability of the starting materials and the well-established methodologies for amide bond formation.

Key Synthetic Disconnection:

Figure 1: Retrosynthetic analysis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Mechanistic Insights into Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow, requiring high temperatures that can be detrimental to complex molecules. Therefore, the carboxylic acid must be "activated" to facilitate the reaction under milder conditions. This is typically achieved using coupling reagents.

A common and effective method involves the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

The generalized mechanism proceeds as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid (3-boronobenzoic acid) reacts with EDC to form a highly reactive O-acylisourea intermediate.

-

Formation of an Active Ester (with HOBt): The O-acylisourea intermediate can then react with HOBt to form an active ester. This step is beneficial as it minimizes side reactions and reduces the risk of racemization if chiral centers are present.

-

Nucleophilic Attack by the Amine: The amine (3-chloro-4-fluoroaniline) then acts as a nucleophile, attacking the carbonyl carbon of the active ester.

-

Formation of the Amide Bond: A tetrahedral intermediate is formed, which then collapses to yield the desired amide product and releases HOBt. The byproduct of the EDC activation is a water-soluble urea derivative, which can be easily removed during workup.

Figure 2: Generalized mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol: Synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

This protocol is a self-validating system designed for high yield and purity.

4.1. Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |

| 3-Boronobenzoic acid | 13123-68-1 | 165.95 | 1.00 g | 6.03 | ≥97% | Sigma-Aldrich |

| 3-Chloro-4-fluoroaniline | 367-21-5 | 145.56 | 0.88 g | 6.03 | ≥98% | Sigma-Aldrich |

| EDC hydrochloride | 25952-53-8 | 191.70 | 1.27 g | 6.63 | ≥98% | Sigma-Aldrich |

| HOBt hydrate | 123333-53-9 | 153.14 | 0.92 g | 6.03 | ≥97% | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.10 mL | 12.06 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 30 mL | - | ≥99.8% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - | HPLC Grade | Sigma-Aldrich |

| Hexanes | 110-54-3 | 86.18 | As needed | - | HPLC Grade | Sigma-Aldrich |

| Saturated aq. NaHCO₃ | - | - | As needed | - | - | - |

| Brine | - | - | As needed | - | - | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - | - | - |

4.2. Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Rubber septa

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

4.3. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-boronobenzoic acid (1.00 g, 6.03 mmol), 3-chloro-4-fluoroaniline (0.88 g, 6.03 mmol), and HOBt hydrate (0.92 g, 6.03 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10 minutes.

-

Solvent Addition: Add anhydrous dichloromethane (30 mL) via syringe.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.10 mL, 12.06 mmol) to the suspension and stir at room temperature for 10 minutes.

-

Coupling Agent Addition: In a separate vial, dissolve EDC hydrochloride (1.27 g, 6.63 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The starting materials should be consumed, and a new spot corresponding to the product should appear.

-

Workup:

-

Quench the reaction by adding 20 mL of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

-

Collect the fractions containing the desired product (as identified by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide as a solid.

-

4.4. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

EDC and HOBt are potential sensitizers and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Characterization and Data Analysis

The identity and purity of the synthesized N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide should be confirmed using standard analytical techniques.

5.1. Expected Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₀BClFNO₃ |

| Molecular Weight | 293.49 g/mol |

| Appearance | Off-white to white solid |

| Melting Point | Expected to |

An In-Depth Technical Guide to the Mechanism of Action of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: A Putative Leucyl-tRNA Synthetase Inhibitor and Modulator of mTORC1 Signaling

Authored by: A Senior Application Scientist

Abstract

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a synthetic compound featuring a boronic acid moiety, a functional group known for its ability to form reversible covalent bonds with biological targets. While direct studies on this specific molecule are emerging, its structural characteristics, particularly the presence of the boronobenzamide scaffold, strongly suggest a mechanism of action centered on the inhibition of Leucyl-tRNA synthetase (LRS). LRS has been identified as a critical intracellular leucine sensor that plays a pivotal role in the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This guide provides a comprehensive technical overview of the hypothesized mechanism of action of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide as an LRS inhibitor. It delves into the intricate molecular interactions governing the LRS-mTORC1 axis, outlines experimental protocols to validate this mechanism, and discusses the therapeutic implications for researchers, scientists, and drug development professionals.

Introduction: The Emergence of Boron-Containing Compounds in Drug Discovery

Boron-containing compounds have garnered significant interest in medicinal chemistry due to the unique electronic properties of the boron atom. The boronic acid group, in particular, can engage in reversible covalent interactions with the active site residues of enzymes, making it a valuable pharmacophore for designing potent and selective inhibitors.[1] N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide belongs to this class of molecules and is recognized as a key building block in the synthesis of complex pharmaceutical agents.[1] While its applications in synthetic chemistry are well-documented, its specific biological mechanism of action is an area of active investigation. Based on compelling evidence from structurally related compounds, this guide will focus on its putative role as an inhibitor of Leucyl-tRNA synthetase (LRS) and a modulator of the mTORC1 signaling pathway.

The Central Role of Leucyl-tRNA Synthetase (LRS) in Cellular Signaling

Leucyl-tRNA synthetase is a ubiquitously expressed enzyme with a canonical function in protein synthesis, where it catalyzes the attachment of leucine to its cognate tRNA.[2][3] However, recent groundbreaking research has unveiled a non-canonical role for LRS as a key intracellular sensor of leucine, a critical amino acid for cell growth and proliferation.[4][5][6] This sensing function directly links leucine availability to the activation of the mTORC1 signaling pathway, a master regulator of cellular metabolism.[4][6][7]

LRS as a Leucine-Dependent Molecular Switch for mTORC1 Activation

In the presence of sufficient intracellular leucine, LRS undergoes a conformational change that enables it to interact with the Rag GTPases.[4][6] Specifically, LRS functions as a GTPase-activating protein (GAP) for RagD.[6][8] This interaction is crucial for the activation of the Rag GTPase heterodimer, which then recruits mTORC1 to the lysosomal surface, a key step in its activation.[5] Once localized to the lysosome, mTORC1 is activated by the small G protein Rheb.

The activation of mTORC1 initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival while inhibiting autophagy.[5][7] Key downstream targets of mTORC1 include S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are central to protein synthesis and cell cycle progression.

Hypothesized Mechanism of Action of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

Based on the established mechanism of other boron-containing LRS inhibitors, such as the benzoxaborole compound AN2690, it is hypothesized that N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide acts as a competitive inhibitor of LRS.[3] The boronic acid moiety is proposed to interact with the active site of LRS, mimicking the binding of leucine. This competitive inhibition is expected to have two major consequences:

-

Inhibition of Canonical LRS Function: By blocking the active site, the compound would prevent the charging of tRNA with leucine, thereby disrupting protein synthesis. This is a common mechanism for antimicrobial agents that target bacterial LRS.[3][9]

-

Inhibition of Non-Canonical LRS Function: More significantly from a signaling perspective, the binding of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide to LRS would likely prevent the leucine-induced conformational change necessary for its interaction with RagD.[8] This would effectively uncouple leucine sensing from mTORC1 activation, leading to the downregulation of the entire mTORC1 signaling cascade.

The inhibition of the non-canonical, mTORC1-activating function of LRS is a particularly attractive therapeutic strategy, as it offers a way to selectively target mTORC1 signaling in diseases where this pathway is hyperactive, such as in certain cancers.[2][10][11]

Signaling Pathway Diagram

Caption: Proposed mechanism of LRS-mediated mTORC1 activation and its inhibition.

Experimental Protocols for Mechanism of Action Validation

To rigorously test the hypothesis that N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide acts as an LRS inhibitor and modulates mTORC1 signaling, a series of biochemical and cell-based assays are recommended.

In Vitro LRS Inhibition Assay

-

Objective: To determine if N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide directly inhibits the enzymatic activity of LRS.

-

Methodology:

-

Purify recombinant human LRS.

-

Perform an aminoacylation assay to measure the attachment of radiolabeled leucine to its cognate tRNA.

-

Incubate purified LRS with varying concentrations of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

-

Measure the rate of tRNA charging in the presence of the inhibitor.

-

Calculate the IC50 value to quantify the potency of inhibition.

-

Cellular mTORC1 Signaling Assay

-

Objective: To assess the effect of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide on mTORC1 signaling in a cellular context.

-

Methodology:

-

Culture a relevant cell line (e.g., a cancer cell line with known mTORC1 hyperactivation).

-

Treat the cells with a range of concentrations of the compound.

-

Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key mTORC1 downstream targets, such as S6K and 4E-BP1.

-

A decrease in the phosphorylation of these targets would indicate inhibition of mTORC1 signaling.

-

LRS-RagD Interaction Assay

-

Objective: To investigate whether the compound disrupts the leucine-dependent interaction between LRS and RagD.

-

Methodology:

-

Co-transfect cells with tagged versions of LRS and RagD.

-

Stimulate the cells with leucine in the presence or absence of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

-

Perform co-immunoprecipitation using an antibody against the LRS tag.

-

Analyze the immunoprecipitates by Western blotting for the presence of the RagD tag.

-

A reduction in the co-immunoprecipitation of RagD in the presence of the compound would suggest that it interferes with the LRS-RagD interaction.

-

Experimental Workflow Diagram

Caption: Workflow for validating the mechanism of action.

Therapeutic Implications and Future Directions

The elucidation of the dual role of LRS in both protein synthesis and nutrient sensing has opened up new avenues for therapeutic intervention. By targeting LRS, it is possible to modulate the mTORC1 pathway, which is implicated in a wide range of diseases, including:

-

Cancer: Many tumors exhibit hyperactivation of the mTORC1 pathway, making it a prime target for anti-cancer drug development.[2][11]

-

Metabolic Disorders: mTORC1 is a central regulator of metabolism, and its dysregulation is associated with diseases such as obesity and type 2 diabetes.

-

Autoimmune Diseases: The mTORC1 pathway plays a role in immune cell differentiation and function, and its inhibition has shown promise in treating autoimmune disorders.

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, as a putative LRS inhibitor, represents a promising lead compound for the development of novel therapeutics targeting these and other mTORC1-related pathologies. Future research should focus on confirming its mechanism of action, optimizing its potency and selectivity, and evaluating its efficacy in preclinical disease models.

Conclusion

References

- 1. N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide | 1072946-04-3 | Benchchem [benchchem.com]

- 2. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leucyl-tRNA Synthetase Is an Intracellular Leucine Sensor for the mTORC1-Signaling Pathway: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Bacterial Resistance to Leucyl-tRNA Synthetase Inhibitor GSK2251052 Develops during Treatment of Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Leucyladenylate Sulfamates as Novel Leucyl-tRNA Synthetase (LRS)-Targeted Mammalian Target of Rapamycin Complex 1 (mTORC1) Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: A Promising Scaffold in Kinase Inhibition and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a synthetic organic compound that has garnered interest within the medicinal chemistry landscape. Its structure, which combines a halogenated phenyl ring, an amide linkage, and a boronic acid moiety, positions it as a versatile building block for the synthesis of complex molecules and as a potential therapeutic agent in its own right. This technical guide provides a comprehensive review of the available literature on N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, focusing on its synthesis, chemical properties, and known biological activities, particularly its role as an inhibitor of MAP kinase-interacting kinases (MNK1 and MNK2). Drawing upon data from analogous compounds and the broader class of boronic acid-based inhibitors, this document aims to equip researchers and drug development professionals with a thorough understanding of this promising molecule and its potential applications.

Introduction: The Emergence of Boron in Medicinal Chemistry

Historically, boron-containing compounds were often overlooked in drug discovery due to perceptions of potential toxicity.[1] However, this view has been progressively demystified, particularly with the clinical success of the proteasome inhibitor bortezomib.[1][2] The unique electronic properties of the boron atom, particularly its Lewis acidity, allow for the formation of reversible covalent bonds with biological targets, a mechanism that can confer high potency and selectivity.[2] Boronic acids, in particular, have emerged as a valuable pharmacophore in the design of enzyme inhibitors.[1][3][4] Their ability to mimic the transition state of enzymatic reactions makes them potent inhibitors of proteases and kinases.[5][6]

The subject of this guide, N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (CAS No. 1072946-04-3), belongs to the class of N-phenylbenzamides, a scaffold known for a wide range of biological activities, including antiviral and antiprotozoal effects.[7][8][9] The incorporation of a boronic acid group at the 3-position of the benzamide ring, coupled with a 3-chloro-4-fluorophenyl moiety, suggests a molecule designed for specific biological interactions, likely within the ATP-binding pocket of a kinase.

Physicochemical Properties

A summary of the key physicochemical properties of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is presented in Table 1. These properties are crucial for understanding its potential as a drug candidate, influencing its solubility, permeability, and metabolic stability.

| Property | Value | Source |

| CAS Number | 1072946-04-3 | [10] |

| Molecular Formula | C13H10BClFNO3 | [10] |

| Molecular Weight | 293.49 g/mol | [10] |

| IUPAC Name | [3-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl]boronic acid | [10] |

Synthesis and Characterization

Proposed Synthetic Pathway

A logical and efficient method for the synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is the amide coupling of 3-boronobenzoic acid and 3-chloro-4-fluoroaniline. This reaction can be facilitated by a variety of coupling agents.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molecularinfo.com [molecularinfo.com]

An In-depth Technical Guide to N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: A Key Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, a specialized synthetic intermediate with significant applications in drug discovery and medicinal chemistry. The document details a robust synthetic protocol for its preparation via amide coupling, explores its mechanistic significance as a potential kinase inhibitor, and highlights its role as a crucial building block for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: Strategic Importance in Drug Discovery

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (CAS No. 1072946-04-3) is a bespoke benzamide derivative that strategically incorporates a boronic acid moiety and a halogenated aniline.[1][2] This unique combination of functional groups makes it a highly valuable intermediate in the synthesis of complex organic molecules. The 3-chloro-4-fluorophenyl group is a known pharmacophore that can enhance metabolic stability and cell permeability, while the boronic acid group offers a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[2] Furthermore, the boronic acid itself can act as a warhead, forming reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, a property that has been successfully exploited in the development of several FDA-approved drugs.[3][4]

This guide will elucidate the synthesis, mechanistic rationale, and application of this compound, providing a foundational understanding for its use in the design and synthesis of next-generation therapeutics.

Synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

The synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is most efficiently achieved through the amide coupling of 3-boronobenzoic acid and 3-chloro-4-fluoroaniline. This reaction requires the activation of the carboxylic acid group of 3-boronobenzoic acid to facilitate nucleophilic attack by the aniline. Several modern coupling reagents can be employed for this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly effective choice due to its ability to mediate couplings with even weakly nucleophilic anilines and minimize side reactions.[5][6]

Proposed Synthetic Workflow

The logical workflow for the synthesis is depicted below. The process begins with the activation of 3-boronobenzoic acid with HATU in the presence of a non-nucleophilic base, followed by the addition of 3-chloro-4-fluoroaniline to form the desired amide bond.

References

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide | 1072946-04-3 | Benchchem [benchchem.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

The Prudent Researcher's Guide to N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides an in-depth technical guide on the safe handling, storage, and application of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (CAS No. 1072946-04-3), a specialized benzamide derivative of significant interest in medicinal chemistry and drug discovery.[1][2] Given the compound's dual functionality, incorporating a boronic acid moiety and a halogenated aniline, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.

Compound Profile and Significance in Drug Discovery

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form complex biaryl structures.[1] Its boronic acid group also allows for unique applications, including its potential use in Boron Neutron Capture Therapy (BNCT) and as a reversible covalent inhibitor of enzymes like kinases, making it a compound of interest in the development of targeted therapies.[1]

Molecular Information:

| Property | Value |

| CAS Number | 1072946-04-3[2] |

| Molecular Formula | C₁₃H₁₀BClFNO₃[2] |

| Molecular Weight | 293.49 g/mol [2] |

| Synonyms | (3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid[2] |

Hazard Identification and Risk Assessment

Based on data from analogous compounds, N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide should be handled as a hazardous substance. The primary hazards are anticipated to be:

-

Skin Irritation: Direct contact may cause redness and irritation.

-

Serious Eye Irritation: Contact with eyes can lead to significant irritation.

-

Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

-

Harmful if Swallowed: Ingestion may be toxic.

GHS Hazard Classifications (Anticipated):

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity – Single Exposure (Respiratory Tract Irritation) | Category 3 |

A thorough risk assessment should be conducted before any handling of this compound. The following diagram illustrates a logical workflow for this process:

Caption: Risk assessment and mitigation workflow for handling N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is crucial when working with N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide. The following measures are recommended:

-

Engineering Controls: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[3][4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use and dispose of them properly after handling the compound.

-

Body Protection: A laboratory coat must be worn. For larger quantities, consider additional protective clothing.

-

-

Hygiene Practices: Avoid creating dust when handling the solid. Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

Proper storage is essential to maintain the integrity of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide and prevent hazardous situations.

-

Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3] The compound should be protected from moisture and air.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

Experimental Protocols: A General Framework

While specific experimental protocols for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide are proprietary, the following provides a general workflow for its use in a Suzuki-Miyaura cross-coupling reaction, a common application for this class of compounds.

Step-by-Step Generalized Protocol:

-

Reaction Setup: In a clean, dry flask under an inert atmosphere, add N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, an appropriate aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

The following diagram illustrates the logical flow of this generalized synthetic protocol:

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]

-

In Case of Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3][4]

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

-

Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Classification: N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide and its containers should be treated as hazardous waste.

-

Disposal: Dispose of the compound and any contaminated materials in a designated and properly labeled hazardous waste container. Do not dispose of it down the drain.[4]

Conclusion

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a compound with significant potential in drug discovery and medicinal chemistry. Its safe and effective use hinges on a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. By treating this compound with the respect it deserves and adhering to the guidelines outlined in this document, researchers can mitigate risks and conduct their work with confidence.

References

Methodological & Application

Application Notes and Protocols for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide in Enzyme Inhibition Assays

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide in enzyme inhibition assays. It offers in-depth scientific background, detailed experimental protocols, and expert insights into the effective use of this potent kinase inhibitor.

Introduction: A Potent Modulator of the MNK-eIF4E Signaling Axis

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a specialized benzamide derivative featuring a boronic acid moiety. This compound has emerged as a valuable tool in chemical biology and drug discovery, particularly for its potent inhibitory activity against MAP kinase-interacting kinases (MNK1 and MNK2).[1] Specifically, it has been identified as a highly potent inhibitor of MNK2, with a reported IC50 value of 1 nM.[1]

The MNK kinases are key downstream effectors of the MAPK signaling pathways (ERK and p38) and play a crucial role in regulating protein synthesis and cell proliferation.[2][3] Their primary substrate is the eukaryotic initiation factor 4E (eIF4E), a protein that binds to the 5' cap of messenger RNAs (mRNAs) to initiate translation.[2][4] Overexpression and phosphorylation of eIF4E are linked to the progression of various cancers, making the MNK-eIF4E axis a compelling target for therapeutic intervention.[5][6][7] N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide serves as a precision tool for investigating the biological consequences of MNK inhibition and as a lead compound for the development of novel therapeutics.

Scientific Principle and Mechanism of Action

The inhibitory activity of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is rooted in the unique chemistry of its boronic acid functional group. Boronic acids are known to form reversible covalent bonds with nucleophilic residues, such as the serine in the active site of serine/threonine kinases like MNK2.[1][8] The boron atom acts as a Lewis acid, capable of accepting a lone pair of electrons from a hydroxyl group in the enzyme's active site. This interaction forms a stable, yet reversible, tetrahedral boronate adduct, which effectively mimics the transition state of the phosphorylation reaction and blocks the enzyme's catalytic activity.[5]

The MNK Signaling Pathway

MNK1 and MNK2 are activated through phosphorylation by ERK and p38 MAP kinases in response to various extracellular stimuli.[3] Once activated, MNKs phosphorylate eIF4E on the serine 209 residue.[2] This phosphorylation event is critical for the oncogenic activity of eIF4E, promoting the translation of specific mRNAs that encode for proteins involved in cell survival, proliferation, and metastasis, such as c-Myc and Cyclin D1.[1][5] By inhibiting MNK1/2, N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide prevents eIF4E phosphorylation, thereby suppressing the translation of these key oncogenic proteins.[5][6]

Caption: MNK Signaling Pathway and Point of Inhibition.

Application: In Vitro Kinase Inhibition Assay

The primary application of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is in cell-free (biochemical) enzyme assays to quantify its inhibitory potency (e.g., IC50) against MNK1 and MNK2. These assays are fundamental for structure-activity relationship (SAR) studies, selectivity profiling against other kinases, and for confirming the on-target activity of the compound.

A common and robust method for this purpose is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[9] This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the enzyme's activity. By measuring the reduction in ADP formation in the presence of the inhibitor, a dose-response curve can be generated to determine the IC50 value.

Detailed Protocol: In Vitro MNK2 Inhibition Assay (ADP-Glo™ Format)

This protocol is a representative method for determining the IC50 of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide against human recombinant MNK2. It is based on established principles for kinase assays.[9][10]

Materials and Reagents

-

Enzyme: Recombinant Human MNK2 (e.g., from Reaction Biology, Carna Biosciences).

-

Inhibitor: N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, dissolved in 100% DMSO to create a 10 mM stock.

-

Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate for MNK2.[11]

-

ATP: Adenosine 5'-triphosphate, high purity.

-

Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega).

-

Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[9]

-

Plates: White, opaque, 384-well assay plates (low volume).

-

Instrumentation: Multimode plate reader with luminescence detection capabilities.

Experimental Workflow Diagram

Caption: Workflow for the MNK2 Inhibition Assay.

Step-by-Step Procedure

Causality: Each step is designed to ensure the reaction is measured under steady-state conditions where the initial velocity is linear with respect to both time and enzyme concentration.[12][13]

-

Inhibitor Preparation:

-

Perform a serial dilution of the 10 mM N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide stock in 100% DMSO. A 10-point, 3-fold dilution series is recommended, starting from 1 mM down to ~50 nM. This will create 100x final assay concentrations.

-

Rationale: Preparing dilutions in DMSO prevents precipitation and allows for a small volume to be added to the aqueous assay buffer, minimizing solvent effects.

-

-

Assay Plate Preparation:

-

Add 1 µL of each inhibitor dilution (or DMSO for controls) to the wells of a 384-well plate. Include "no enzyme" (background) and "enzyme + DMSO" (100% activity) controls.

-

Rationale: This setup allows for the simultaneous testing of multiple inhibitor concentrations in triplicate for statistical robustness.

-

-

Reaction Setup (Final Volume: 10 µL):

-

Prepare a 2x MNK2 enzyme solution in Kinase Reaction Buffer. The optimal concentration must be determined empirically by performing an enzyme titration but is typically in the low ng/µL range.[8]

-

Prepare a 2x Substrate/ATP solution in Kinase Reaction Buffer. The ATP concentration should be at or near its Km for MNK2 to ensure sensitivity to ATP-competitive inhibitors.

-

Add 5 µL of the 2x MNK2 enzyme solution to each well containing the inhibitor or DMSO.

-

Initiate the kinase reaction by adding 5 µL of the 2x Substrate/ATP solution to all wells.

-

Rationale: Adding the enzyme and substrate/ATP in separate steps ensures the inhibitor can interact with the enzyme before the reaction starts. Initiating with the substrate/ATP mix provides a precise start time for all reactions.

-

-

Kinase Reaction:

-

Cover the plate and incubate for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction.

-

Rationale: This incubation allows for sufficient product (ADP) formation to be detected, while still being in the initial velocity phase of the reaction.

-

-

Signal Generation (Follow ADP-Glo™ Kit Instructions):

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Rationale: The two-step process ensures that the measured luminescence is directly proportional only to the ADP produced by the kinase, not the unconsumed ATP from the reaction.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate reader.

-

Data Analysis and Interpretation

-

Correct for Background: Subtract the average luminescence signal from the "no enzyme" control wells from all other measurements.

-

Calculate Percent Inhibition: Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO_Control))

-

Generate IC50 Curve: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

-

Determine IC50: Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Expected Quantitative Data

The results should yield a precise IC50 value, which quantifies the potency of the inhibitor. This data can be compared across different compounds or against different kinases to assess selectivity.

| Compound | Target Enzyme | Assay Format | Reported IC50 (nM) |

| N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide | MNK2 | Biochemical | 1 |

| N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide | MNK1 | Biochemical | TBD |

| Reference Inhibitor (e.g., Cercosporamide) | MNK2 | Biochemical | 11 |

TBD: To Be Determined through experimental assay.[7]

Trustworthiness and Self-Validation

The protocol described is a self-validating system when proper controls are included:

-

Positive Control: A known MNK2 inhibitor (e.g., Cercosporamide) should be run in parallel to confirm that the assay system can detect inhibition.[7]

-

Negative Control (0% Inhibition): Wells containing enzyme and DMSO (vehicle) define the maximum signal window.

-

Background Control (100% Inhibition): Wells without enzyme define the baseline signal.

-

Z'-factor: For high-throughput screening, calculating the Z'-factor using the positive and negative controls is essential to validate the assay's quality and robustness. A Z' > 0.5 is considered excellent.

By adhering to these principles, researchers can ensure the generation of accurate, reproducible, and trustworthy data on the inhibitory potential of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

References

- 1. Synergistic effects of inhibiting the MNK-eIF4E and PI3K/AKT/ mTOR pathways on cell migration in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Update on the Development of MNK Inhibitors as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress in developing MNK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. promega.com [promega.com]

- 10. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. The Mitogen-Activated Protein Kinase Signal-Integrating Kinase Mnk2 Is a Eukaryotic Initiation Factor 4E Kinase with High Levels of Basal Activity in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Characterization of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide as a Novel IRE1α RNase Inhibitor in Cellular Assays

APPLICATION NOTE

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cellular characterization of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide. Initial searches indicate this compound is a novel boronic acid derivative with limited public data. Based on its structural features, particularly the boronic acid moiety, we hypothesize a mechanism of action involving the inhibition of the Inositol-requiring enzyme 1α (IRE1α), a key sensor in the Endoplasmic Reticulum (ER) stress response. This guide details the rationale, protocols, and data interpretation for evaluating its efficacy and mechanism in a cell-based context.

Introduction and Rationale

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (herein referred to as "the compound") is an organic molecule featuring a boronic acid group. Boronic acids are known to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, making them a valuable class of enzyme inhibitors. The Endoplasmic Reticulum (ER) is a crucial organelle for protein folding, and disruptions in this process lead to an accumulation of unfolded proteins, a state known as ER stress. To cope with this, cells activate the Unfolded Protein Response (UPR).[1]

The UPR is mediated by three primary sensors, one of which is the Inositol-requiring enzyme 1α (IRE1α). IRE1α is a unique bifunctional enzyme possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[2][3] Upon activation by ER stress, IRE1α's RNase domain unconventionally splices the mRNA of the X-box binding protein 1 (XBP1).[2][4] This splicing event produces a potent transcription factor, XBP1s, which upregulates genes to restore ER homeostasis.[4] However, under chronic stress, IRE1α can lead to apoptosis, making it a compelling therapeutic target in diseases with high ER stress, such as multiple myeloma and other cancers.[5][6]

Given the chemical nature of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, we propose it acts as an inhibitor of the IRE1α RNase domain. This guide provides the necessary protocols to test this hypothesis, from initial cytotoxicity profiling to direct target engagement confirmation.

Compound Properties and Handling

A summary of the key chemical properties for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is provided below.

| Property | Value | Source |

| CAS Number | 1072946-04-3 | [7] |

| Molecular Formula | C₁₃H₁₀BClFNO₃ | [7] |

| Molecular Weight | 293.49 g/mol | [7] |

| Solubility | Soluble in DMSO | Assumed |

| Storage | Store at -20°C as a solid or DMSO stock | Standard Practice |

Stock Solution Preparation: For cell culture experiments, prepare a 10 mM stock solution in sterile DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. The final DMSO concentration in cell culture media should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[8]

Proposed Mechanism of Action: IRE1α Inhibition

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain to splice XBP1 mRNA.[3] We hypothesize that N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide binds to the RNase domain, preventing this splicing event. This inhibition would block the production of the downstream XBP1s transcription factor, thereby attenuating the UPR adaptive response.

Caption: Proposed inhibition of the IRE1α pathway by the compound.

Experimental Protocols

The following protocols provide a workflow to characterize the compound's activity, from determining its cytotoxic potential to confirming its molecular target.

Protocol 1: Cell Viability and Cytotoxicity Assay

This initial step is crucial to determine the concentration range at which the compound affects cell viability, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.[8] The MTT assay is a reliable colorimetric method for this purpose.[9][10]

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate a suitable cancer cell line (e.g., KMS-11 multiple myeloma cells, known to be dependent on IRE1α) in a 96-well plate at a density of 5,000–10,000 cells/well. Allow cells to adhere and grow for 24 hours.[8][11]

-

Compound Treatment: Prepare serial dilutions of the compound in culture medium, ranging from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO at the highest equivalent concentration) and a positive control for cell death (e.g., 1 µM Staurosporine).[8] Replace the medium in the wells with the compound dilutions and controls.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[8]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀.

Protocol 2: Western Blot for ER Stress Markers

This protocol verifies if the compound inhibits IRE1α activity by observing its effect on downstream UPR markers. Treatment with an ER stress inducer like Tunicamycin should increase levels of ER stress markers. An effective IRE1α inhibitor is expected to block the Tunicamycin-induced increase in XBP1s.[1][12]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., HeLa or KMS-11) in 6-well plates.[13] Once confluent, pre-treat cells with the compound at 1x and 5x its IC₅₀ value for 1-2 hours. Then, co-treat with an ER stress inducer (e.g., 2 µg/mL Tunicamycin) for an additional 6-12 hours. Include controls: vehicle only, compound only, and Tunicamycin only.[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[1] After separation, transfer the proteins to a PVDF membrane.[13]

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]

-

Primary Antibodies: Incubate overnight at 4°C with primary antibodies against XBP1s, GRP78 (BiP), CHOP, and a loading control (e.g., β-actin or GAPDH).[1][13]

-

Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

-

Detection: Detect protein bands using an ECL reagent and an imaging system.[13]

Expected Results: Tunicamycin treatment should increase GRP78, CHOP, and XBP1s levels. Pre-treatment with an effective inhibitor should specifically reduce or abolish the Tunicamycin-induced XBP1s band, while having a lesser effect on GRP78 and CHOP, which are also regulated by other UPR branches.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding (target engagement) of a compound to its protein target in a cellular environment.[14][15] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tagg).[14][16]

Step-by-Step Methodology:

-

Cell Treatment: Treat intact cells with the compound (e.g., at 10x IC₅₀) or vehicle (DMSO) for 1-2 hours.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.[14]

-

Lysis and Centrifugation: Lyse the cells via freeze-thaw cycles. Centrifuge at high speed (20,000 x g) to pellet the aggregated, denatured proteins.[14]

-

Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble IRE1α remaining at each temperature for both vehicle and compound-treated samples via Western blot.

-

Data Interpretation: Plot the percentage of soluble IRE1α against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and direct binding.[14]

Data Presentation and Interpretation

Quantitative data should be summarized for clarity.

Table 1: Hypothetical IC₅₀ Values of the Compound

| Cell Line | IC₅₀ (µM) | Assay Duration |

| KMS-11 (Multiple Myeloma) | 1.2 | 72 hours |

| HeLa (Cervical Cancer) | 5.8 | 72 hours |

| HCT116 (Colon Cancer) | 8.3 | 72 hours |

Table 2: Expected Western Blot Densitometry Results (Fold Change vs. Untreated)

| Treatment | GRP78 | CHOP | XBP1s |

| Vehicle | 1.0 | 1.0 | 1.0 |

| Tunicamycin (5 µg/mL) | 4.5 | 6.0 | 8.0 |

| Compound (5 µM) | 1.1 | 1.2 | 0.9 |

| Tunicamycin + Compound | 4.3 | 5.5 | 1.5 |

The key result is the strong attenuation of the XBP1s signal in the co-treatment group, indicating specific inhibition of the IRE1α pathway.

Conclusion

This application note provides a structured, hypothesis-driven framework for the initial characterization of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide as a putative IRE1α inhibitor. By systematically progressing from broad cellular effects to specific molecular interactions, researchers can generate robust data to validate its mechanism of action and potential as a chemical probe or therapeutic lead.

References

- 1. benchchem.com [benchchem.com]

- 2. Beyond UPR: Cell-specific Roles of ER Stress Sensor IRE1α in Kidney Ischemic Injury and Transplant Rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Endoplasmic Reticulum Stress Sensor IRE1α in Cellular Physiology, Calcium, ROS Signaling, and Metaflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wuxibiology.com [wuxibiology.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. molecularinfo.com [molecularinfo.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Protocol for the Preparation and Handling of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide Stock Solutions

Abstract

This comprehensive application note provides a detailed protocol for the preparation, storage, and quality control of stock solutions of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (CAS No. 1072946-04-3). This compound is a critical building block in medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.[1] Adherence to this protocol is essential to ensure the integrity, stability, and reliable performance of the compound in downstream applications. The causality behind each step is explained to provide researchers with a framework for adapting the protocol to specific experimental needs.

Introduction: Chemical Profile and Significance

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a specialized benzamide derivative featuring a boronic acid functional group and a halogenated aniline moiety.[1] This unique structure makes it a versatile reagent in modern organic chemistry.[2] Boronic acids are mild Lewis acids that are relatively stable and easy to handle, and their low toxicity profile makes them environmentally "green" compounds.[2] The boronic acid group is instrumental in palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon bonds in the synthesis of novel therapeutic agents.[1][2]

The stability of boronic acids can be influenced by factors such as pH, exposure to moisture, and oxidation.[1] Specifically, they are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved.[1] Therefore, proper handling and storage are paramount to maintain the compound's integrity.

Materials and Equipment

Reagents

-

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (purity ≥95%)

-

Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)

-

Anhydrous N,N-Dimethylformamide (DMF, ≥99.8%)

-

Anhydrous Ethanol (EtOH, ≥99.5%)

-

High-purity nitrogen or argon gas

-

Deionized water (for analytical purposes)

-

Acetonitrile (HPLC grade)

-

Formic acid (for HPLC mobile phase)

Equipment

-

Analytical balance (readability ±0.01 mg)

-

Sonicator bath

-

Vortex mixer

-

Calibrated micropipettes

-

Sterile, amber glass vials with PTFE-lined screw caps

-

-20°C and -80°C freezers

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

pH meter

Stock Solution Preparation: A Step-by-Step Protocol

This protocol outlines the preparation of a 10 mM stock solution. The concentration can be adjusted based on experimental requirements, but it is crucial to perform a solubility test first.

Pre-dissolution Considerations